Dilithium terephthalate

説明

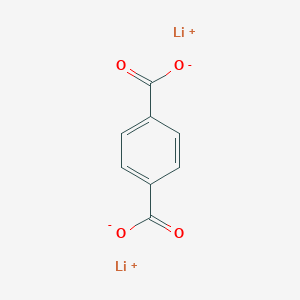

Dilithium terephthalate is a useful research compound. Its molecular formula is C8H4Li2O4 and its molecular weight is 178 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Dilithium terephthalate (Li₂TPHT) is a compound that has garnered attention due to its potential applications in various fields, particularly in electrochemistry and materials science. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is synthesized through various methods, including acid-base neutralization reactions. The compound exhibits unique properties due to the presence of lithium ions, which influence its electrochemical behavior and stability. Recent studies have shown that Li₂TPHT demonstrates enhanced thermal stability compared to conventional anode materials used in lithium-ion batteries .

Electrochemical Behavior

The electrochemical performance of this compound has been characterized using various analytical techniques. For instance, studies have indicated that the compound operates effectively at voltages around 3.1 V vs. Li⁺/Li, showcasing a positive potential shift compared to other polymorphs . This behavior is critical for applications in energy storage systems.

Toxicological Considerations

Although direct studies on the toxicity of this compound are scarce, it is essential to consider the broader implications of lithium-containing compounds. Lithium salts can exhibit varying degrees of toxicity depending on their concentration and exposure routes. The NIOSH Occupational Exposure Banding Process provides a framework for assessing the toxicological outcomes associated with chemical exposure, including endpoints such as acute toxicity and reproductive toxicity .

Case Studies

- Synthesis and Characterization : A study focused on synthesizing this compound highlighted its crystalline structure and stability under different conditions. Techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) were employed to confirm the successful synthesis and characterization of the compound .

- Electrochemical Performance : Research analyzing lithium terephthalate derived from various processing methods demonstrated significant improvements in electrochemical performance when compared to traditional materials . These findings suggest that this compound could serve as a viable alternative in battery technologies.

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | Li₂C₁₀H₆O₄ |

| Electrochemical Voltage | 3.1 V vs. Li⁺/Li |

| Thermal Stability | Enhanced compared to conventional anode materials |

| Synthesis Method | Acid-base neutralization |

科学的研究の応用

Electrochemical Applications

Dilithium terephthalate exhibits significant promise as an electrode material in lithium-ion batteries. Research indicates that different polymorphs of this compound can influence its electrochemical performance. For instance, the β-phase of this compound operates at a voltage of 3.1 V vs. Li+/Li, which is a notable improvement over previously reported phases. However, the overall electrochemical process is hindered by large polarization values that limit capacity recovery during cycling .

Table 1: Electrochemical Properties of this compound Polymorphs

| Polymorph | Voltage (V vs. Li+/Li) | Capacity (mAh/g) | Comments |

|---|---|---|---|

| β-phase | 3.1 | Limited | Sluggish biphasic transition |

| Ortho-regioisomer | 2.85 | Theoretical max | Mitigated stereoelectronic effects |

| Para-regioisomer | 2.55 | 223 | Stability upon cycling |

The ortho-regioisomer of this compound shows enhanced performance with a voltage gain of +300 mV compared to its para counterpart, indicating its potential for higher efficiency in battery applications .

Thermal Stability

This compound has been reported to possess enhanced thermal stability compared to conventional materials used in lithium-ion batteries. This characteristic is crucial for improving the safety and longevity of battery systems. Studies have demonstrated that this compound can withstand higher temperatures without decomposing, making it a suitable candidate for high-performance batteries .

Sustainable Material Development

Recent advancements have explored the use of this compound in developing sustainable lithium storage systems. The compound can be synthesized from environmentally hazardous materials, contributing to waste reduction efforts in the production of lithium-ion batteries. This approach not only addresses environmental concerns but also paves the way for more sustainable manufacturing practices .

Case Study: Band-Gap Tuning

A study focused on band-gap tuning of this compound illustrates its potential in sustainable applications. By modifying its electronic properties through chemical synthesis, researchers aim to enhance its performance as an electrode material while reducing toxic waste associated with traditional lithium storage systems .

特性

IUPAC Name |

dilithium;terephthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.2Li/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRBCNZJGBTYDI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Li2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。